molecular formula C8H3F4NO B139505 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS No. 139057-86-6

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Cat. No. B139505
M. Wt: 205.11 g/mol
InChI Key: OPPYFFRLKJUEOS-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate is an isocyanate derivative . It has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors and 2-ethyl-6-[(4-trifluoromethylphenylcarbamoyl)hydrazino]-benzo[de]isoquinoline-1,3-dione, an amidourea-based sensor for anions .


Synthesis Analysis

The synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate involves the use of 4-Fluoro-3-methylphenyl isocyanate as a reactant . It participates in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate can be found in various databases such as ChemSpider .


Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate participates as a reactant in the synthesis of guanidinylated 2,5-dideoxystreptamine derivative . It may also be used in the synthesis of 6-[1-amino-3-(4-trifluoromethylphenyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include a density of 1.4±0.1 g/cm³, boiling point of 181.5±40.0 °C at 760 mmHg, vapour pressure of 0.9±0.3 mmHg at 25°C, enthalpy of vaporization of 41.8±3.0 kJ/mol, flash point of 68.9±17.0 °C, index of refraction of 1.450, molar refractivity of 40.8±0.5 cm³, and a molar volume of 151.8±7.0 cm³ .

Scientific Research Applications

1. Enhancing Li-ion Battery Performance

4-Fluorophenyl isocyanate, a variant of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, has been utilized to improve Li-ion batteries' performance. The addition of isocyanate to electrolytes reduced the initial irreversible capacities during the solid electrolyte interface (SEI) formation on graphite surfaces, thereby enhancing the cycleability of the batteries. This improvement is attributed to isocyanate's high reactivity with oxygen groups like carboxyl and phenol, which are typically present in graphite and cause initial irreversible capacities in a graphite anode (Zhang, 2006).

2. Synthesis of Fluorinated Compounds

The isocyanate has been used in the regioselective addition to fluoroalkylated α,β-unsaturated imines, leading to the formation of fluorinated triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones. These compounds are synthesized through reactions with phenyl isocyanate and tosyl isocyanate, offering a pathway to create various fluorinated compounds with potential applications in diverse fields like pharmaceuticals and materials science (Fernández de Trocóniz et al., 2014).

3. Insecticide and Fungicide Production

Fluorinated aromatic isocyanates, like 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, serve as intermediates in producing herbicides, insecticides, and fungicides. Their synthesis involves unexpected rearrangements leading to N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties. These intermediates are also used in creating N-sulfenylcarbamate insecticides, highlighting a new principle of detoxification of carbamates by sulfenylation (Kuehle & Klauke, 1977).

4. Photophysical Processes Study

The photochemistry of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-, 1-fluoro-3-, and 1-fluoro-4-(trifluoromethyl)benzenes, has been studied in the gas phase. These studies, involving the photophysical processes at different wavelengths, contribute significantly to understanding the chemical properties and reactions of these compounds under various conditions, useful in fields like materials science and chemical engineering (Al-ani, 1973).

Safety And Hazards

The safety and hazards associated with 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate include acute toxicity through oral, dermal, and inhalation routes, skin and eye irritation, respiratory and skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPYFFRLKJUEOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369881
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

CAS RN

139057-86-6
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Rana, MA Aziz, RAT Serya, DS Lasheen… - ACS bio & med …, 2022 - ACS Publications
Rapid cell division and reprogramming of energy metabolism are two crucial hallmarks of cancer cells. In humans, hexose trafficking into cancer cells is mainly mediated through a …
Number of citations: 5 pubs.acs.org
R Xu, S Li, J Paruchova, MD McBriar, H Guzik… - Bioorganic & medicinal …, 2006 - Elsevier
Melanin concentrating hormone (MCH) receptor antagonists have been proposed as potential treatments of obesity. MCH receptor antagonists with a biphenylamine subunit have been …
Number of citations: 35 www.sciencedirect.com
MD McBriar, H Guzik, S Shapiro… - Journal of medicinal …, 2006 - ACS Publications
Melanin-concentrating hormone (MCH) is a cyclic, nonadecapeptide expressed in the CNS of all vertebrates that regulates feeding behavior and energy homeostasis via interaction …
Number of citations: 96 pubs.acs.org
LS Anwar - 2016 - search.proquest.com
Lung cancer is the second most common, yet the deadliest, type of cancer in both men and women. Lung cancer surpassed breast cancer in women and prostate cancer in men to …
Number of citations: 0 search.proquest.com
E Laborde, RW Macsata, F Meng… - Journal of medicinal …, 2011 - ACS Publications
Through the application of TRAP (target-related affinity profiling), we identified a novel class of heteroaroylphenylureas that inhibit human CCL2-induced chemotaxis of monocytes/…
Number of citations: 29 pubs.acs.org
MD McBriar, H Guzik, R Xu, J Paruchova… - Journal of medicinal …, 2005 - ACS Publications
Melanin concentrating hormone (MCH) is involved in regulation of food intake and energy homeostasis. Antagonists of the MCH receptor are expected to affect food intake and weight …
Number of citations: 88 pubs.acs.org

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